4-chloro-2-iodo-N-methylaniline

Catalog No.
S14034697
CAS No.
M.F
C7H7ClIN
M. Wt
267.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-iodo-N-methylaniline

Product Name

4-chloro-2-iodo-N-methylaniline

IUPAC Name

4-chloro-2-iodo-N-methylaniline

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

InChI

InChI=1S/C7H7ClIN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3

InChI Key

WJLYTJZISDORDB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)I

4-chloro-2-iodo-N-methylaniline is an organic compound with the molecular formula C7H7ClINC_7H_7ClIN and a molecular weight of 267.49 g/mol. It is classified as an aromatic amine due to the presence of an amino group attached to a benzene ring. The compound features both chlorine and iodine substituents, which significantly influence its chemical properties and reactivity. The IUPAC name for this compound reflects its structure, indicating the positions of the halogen atoms and the methyl group attached to the nitrogen atom of the aniline moiety.

  • Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The amino group can undergo oxidation or reduction, leading to different derivatives that may possess distinct biological or chemical properties.
  • Coupling Reactions: This compound can engage in coupling reactions such as Suzuki or Heck coupling, facilitating the synthesis of more complex organic molecules.

The biological activity of 4-chloro-2-iodo-N-methylaniline has been explored in various contexts, particularly in medicinal chemistry. Its halogenated structure may enhance its binding affinity to biological targets, making it a useful probe in biochemical assays. Additionally, it has potential applications in studying enzyme interactions, where it may modulate enzyme activity through competitive inhibition or other mechanisms .

The synthesis of 4-chloro-2-iodo-N-methylaniline typically involves multi-step reactions. A common method includes:

  • Halogenation of Aniline Derivatives: Starting from 2-iodoaniline, chlorination can be performed using chlorine gas or N-chlorosuccinimide under controlled conditions to introduce the chlorine atom at the desired position .
  • General Procedure: The compound can also be synthesized via a two-step process involving diazotization followed by iodination and chlorination, yielding the desired product in moderate yields .

4-chloro-2-iodo-N-methylaniline finds several applications:

  • Intermediate in Organic Synthesis: It serves as a vital intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical and agrochemical development.
  • Dyes and Pigments Production: The compound is utilized in manufacturing dyes and pigments due to its unique chemical properties.
  • Biochemical Research: It is employed as a probe in biochemical assays to study enzyme interactions and other biological processes.

Research on interaction studies involving 4-chloro-2-iodo-N-methylaniline has indicated its potential role in modulating enzyme activities. The presence of halogen atoms can affect its reactivity and binding affinity to various molecular targets, making it valuable in drug discovery and development processes. Specific studies have shown that halogenated compounds often exhibit enhanced bioactivity compared to their non-halogenated counterparts, supporting their utility in medicinal chemistry .

Several compounds share structural similarities with 4-chloro-2-iodo-N-methylaniline:

Compound NameKey Differences
4-chloro-2-methylanilineLacks iodine atom
2-iodoanilineLacks chlorine atom
4-iodoanilineLacks chlorine and methyl groups

Uniqueness

4-chloro-2-iodo-N-methylaniline is unique due to its combination of both chlorine and iodine atoms, which significantly influences its chemical reactivity and potential applications. This dual halogenation allows for versatile synthetic pathways and enhances its interaction with biological targets compared to similar compounds lacking one or both halogens .

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

266.93117 g/mol

Monoisotopic Mass

266.93117 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types